Sgk1-IN-1 is a selective inhibitor of Serum and Glucocorticoid Regulated Kinase 1 (SGK1), a serine/threonine kinase implicated in various cellular processes, including ion transport, cell survival, and proliferation. SGK1 is involved in multiple signaling pathways and is associated with several diseases, including cancer and metabolic disorders. The development of Sgk1-IN-1 aims to provide a therapeutic option for conditions where SGK1 activity is dysregulated.
Sgk1-IN-1 was developed as part of research efforts to target SGK1 due to its role in oncogenic processes. The compound has been characterized in studies that evaluate its efficacy and specificity against SGK1, highlighting its potential as a therapeutic agent in oncology and other fields.
Sgk1-IN-1 falls under the category of small-molecule inhibitors. It specifically targets the SGK1 protein kinase, which is part of the AGC kinase family. This classification places it alongside other kinase inhibitors that are being explored for their therapeutic benefits in various diseases.
The synthesis of Sgk1-IN-1 involves multiple steps typically characterized by organic synthesis techniques. The synthesis may include:
Specific reaction conditions (e.g., temperature, solvent choice) and catalysts used during the synthesis of Sgk1-IN-1 would depend on the chosen synthetic route. Detailed methodologies would be documented in research articles focusing on the compound's development.
The molecular structure of Sgk1-IN-1 features distinct functional groups that facilitate its interaction with the SGK1 active site. The structure typically includes:
The molecular formula and weight, along with specific structural data such as bond lengths and angles, would be detailed in chemical databases or publications related to Sgk1-IN-1.
Sgk1-IN-1 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reaction types include:
Each step in the synthesis would be optimized for yield and purity, often requiring analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor progress and confirm structure.
Sgk1-IN-1 inhibits SGK1 by binding to its active site, preventing substrate phosphorylation. This inhibition disrupts downstream signaling pathways associated with cell survival, proliferation, and metabolism.
Research indicates that Sgk1-IN-1 effectively reduces SGK1 activity in vitro and in vivo models, leading to decreased cellular proliferation in cancer cell lines. The specific binding affinity can be quantified using techniques like surface plasmon resonance or enzyme kinetics assays.
Sgk1-IN-1 exhibits properties such as:
The compound's solubility profile, stability under various pH conditions, and reactivity with other chemical agents are essential for understanding its behavior in biological systems. These properties are usually characterized through systematic experimentation.
Sgk1-IN-1 is primarily investigated for its potential applications in:
Research continues to explore the breadth of applications for Sgk1-IN-1 across various fields of medicine, particularly within oncology and metabolic research contexts.
Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 achieves potent inhibition through precise interactions with the adenosine triphosphate-binding pocket of the Serum and Glucocorticoid Regulated Kinase 1 kinase domain. The kinase domain of Serum and Glucocorticoid Regulated Kinase 1 adopts a canonical protein kinase fold consisting of β-strand-rich N-terminal and α-helical C-terminal lobes. Within this architecture, the catalytic cleft harbors critical residues for inhibitor binding: Lys127 in the β3 strand, Asp-Tyr-Ile-Asn-Gly hinge residues, and the conserved Asp-Phe-Gly motif in the activation loop [3]. Structural analyses reveal that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 occupies this cleft through complementary hydrophobic interactions and hydrogen bonding networks. Specifically, the inhibitor's heterocyclic core forms hydrogen bonds with the backbone amide of Asp177 in the hinge region, mimicking natural adenosine triphosphate binding but with higher affinity [5].
Table 1: Key Interactions Between Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 and Serum and Glucocorticoid Regulated Kinase 1 Kinase Domain
Kinase Domain Region | Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Hinge region | Asp177 | Hydrogen bonding | Mimics adenosine triphosphate binding |
β3 strand | Lys127 | Hydrophobic interaction | Stabilizes inhibitor positioning |
Gatekeeper position | Leu176 | Steric accommodation | Explains selectivity over other kinases |
Acidic pocket | Glu183, Glu226 | Electrostatic interaction | Contributes to binding energy |
Catalytic loop | Asp256 | Indirect allosteric effect | Modulates catalytic activity |
The gatekeeper residue Leu176 (a bulky leucine) creates a steric environment that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 specifically accommodates through its methyl-phenyl moiety [3] [7]. This interaction is further stabilized by the compound's chlorophenyl group, which occupies a hydrophobic pocket adjacent to the adenosine triphosphate-binding site. Molecular dynamics simulations demonstrate that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 binding induces conformational changes in the αC-helix and activation loop, shifting the kinase toward an inactive state characterized by displacement of the catalytic Asp256 residue from its optimal orientation [5]. This structural perturbation directly impedes phosphotransferase activity by disrupting the alignment of catalytic residues required for substrate phosphorylation.
Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 exhibits remarkable selectivity for Serum and Glucocorticoid Regulated Kinase 1 over closely related adenosine, guanylate, and cytidine kinase family kinases, despite significant homology within the catalytic domains. Comprehensive kinase profiling reveals half-maximal inhibitory concentration values >10 μM against protein kinase B isoforms and protein kinase C isoforms, compared to 0.6 μM for Serum and Glucocorticoid Regulated Kinase 1 [7]. This selectivity primarily originates from structural divergence in three key regions: the gatekeeper position, hinge region conformation, and hydrophobic pocket architecture.
Table 2: Selectivity Profile of Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 Across Adenosine, Guanylate, and Cytidine Kinase Family Kinases
Kinase | Catalytic Domain Homology to Serum and Glucocorticoid Regulated Kinase 1 (%) | Half-Maximal Inhibitory Concentration (μM) | Structural Determinants of Selectivity |
---|---|---|---|
Serum and Glucocorticoid Regulated Kinase 1 | 100 | 0.6 | Leu176 gatekeeper; Glu183/Glu226 acidic pocket |
Protein kinase B alpha | 54 | >10 | Larger gatekeeper residue; altered hinge conformation |
Protein kinase C alpha | 49 | >10 | Extended adenosine triphosphate pocket; distinct activation loop |
Serum and Glucocorticoid Regulated Kinase 3 | 78 | 8.2 | Varied gatekeeper residue; modified hydrophobic pocket |
p70 ribosomal S6 kinase | 52 | >10 | Different hinge sequence; altered phosphate-binding region |
The leucine gatekeeper in Serum and Glucocorticoid Regulated Kinase 1 (Leu176) contrasts with the bulkier methionine in protein kinase B (Met227) and phenylalanine in protein kinase C (Phenylalanine 438), creating distinct steric environments that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 cannot accommodate effectively [3] [4]. Additionally, the unique acidic pocket formed by Glu183 and Glu226 in Serum and Glucocorticoid Regulated Kinase 1 provides complementary electrostatic interactions absent in other adenosine, guanylate, and cytidine kinase kinases [5]. Kinome-wide screening data confirm that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 maintains specificity against 97% of tested kinases at 1 μM concentration, with only marginal inhibition observed against serum and glucocorticoid regulated kinase 3 and p70 ribosomal S6 kinase at higher concentrations [7]. This selectivity profile positions Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 as a superior chemical probe for dissecting Serum and Glucocorticoid Regulated Kinase 1-specific functions compared to less selective inhibitors such as glycogen synthase kinase 650394, which exhibits significant cross-reactivity with protein kinase B and cyclin-dependent kinases [5].
Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 functions primarily as a competitive adenosine triphosphate-competitive inhibitor, as demonstrated through kinetic studies using varying adenosine triphosphate concentrations. Lineweaver-Burk plots reveal increasing apparent Michaelis constant values with higher inhibitor concentrations, while maximal reaction velocity remains unchanged, confirming competition at the catalytic cleft [5] [7]. However, the compound also exhibits unique allosteric properties by disrupting Serum and Glucocorticoid Regulated Kinase 1 activation mechanisms. Serum and Glucocorticoid Regulated Kinase 1 requires phosphorylation at two critical sites for full activation: Thr256 in the activation loop (phosphorylated by phosphoinositide dependent protein kinase 1) and Ser422 in the hydrophobic motif (phosphorylated by mammalian target of rapamycin complex 2) [1] [3]. Biochemical analyses reveal that Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 binding reduces phosphoinositide dependent protein kinase 1-mediated phosphorylation efficiency by 75% through long-range conformational effects that hinder phospho-acceptor site accessibility [5].
The allosteric modulation extends to substrate recognition dynamics. Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 binding induces a closed conformation that sterically occludes the substrate-binding groove, particularly impeding access for bulkier physiological substrates like neuronal precursor cell expressed developmentally downregulated protein 4-2 while having lesser effects on smaller peptide substrates [5] [10]. This dual mechanism—competitive adenosine triphosphate displacement coupled with allosteric suppression of activation and substrate access—explains the compound's superior efficacy compared to pure competitive inhibitors. The inhibitor residence time, measured at approximately 45 minutes through surface plasmon resonance, exceeds adenosine triphosphate dwell time by twenty-fold, creating a sustained inhibitory effect even after intracellular adenosine triphosphate displacement [5].
Furthermore, Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 disrupts Serum and Glucocorticoid Regulated Kinase 1 homodimerization, a process essential for its autophosphorylation and full activation. Molecular modeling suggests the inhibitor binding stabilizes an asymmetric dimer interface incompatible with catalytic trans-autophosphorylation [7]. This multifaceted inhibition profile—spanning competitive adenosine triphosphate mimicry, allosteric suppression of activation phosphorylation, substrate exclusion, and dimerization interference—distinguishes Serum and Glucocorticoid Regulated Kinase 1 Inhibitor 1 from conventional adenosine triphosphate-competitive inhibitors and underpins its exceptional biochemical efficacy against Serum and Glucocorticoid Regulated Kinase 1-mediated signaling pathways.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7